molecular formula C16H16N2OS B1301275 4-Amino-1-phenothiazin-10-yl-butan-1-one CAS No. 435342-13-5

4-Amino-1-phenothiazin-10-yl-butan-1-one

Cat. No.: B1301275
CAS No.: 435342-13-5
M. Wt: 284.4 g/mol
InChI Key: BIOXKMKFXILXJE-UHFFFAOYSA-N
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Description

4-Amino-1-phenothiazin-10-yl-butan-1-one is a chemical compound with the molecular formula C16H16N2OS. It is a derivative of phenothiazine, a class of compounds known for their diverse biological activities and applications in various fields, including medicine and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-phenothiazin-10-yl-butan-1-one typically involves the reaction of phenothiazine derivatives with appropriate reagents to introduce the amino and butanone groups

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Amino-1-phenothiazin-10-yl-butan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-phenothiazin-10-yl-butan-1-one involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors, leading to altered cellular functions. The exact pathways depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

    Phenothiazine: The parent compound, known for its antipsychotic and antiemetic properties.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Thioridazine: Another phenothiazine derivative with antipsychotic effects.

Uniqueness: 4-Amino-1-phenothiazin-10-yl-butan-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino and butanone groups allow for diverse chemical modifications and potential therapeutic applications, setting it apart from other phenothiazine derivatives.

Properties

IUPAC Name

4-amino-1-phenothiazin-10-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c17-11-5-10-16(19)18-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)18/h1-4,6-9H,5,10-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOXKMKFXILXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365724
Record name 4-Amino-1-phenothiazin-10-yl-butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-13-5
Record name 4-Amino-1-phenothiazin-10-yl-butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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